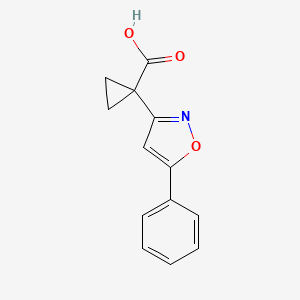
Dimethyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride
Vue d'ensemble
Description
Dimethyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride, also known as DM-DPA, is a synthetic compound that has been used in a variety of scientific research applications. DM-DPA is a small molecule that has the ability to bind to certain proteins and act as an agonist or antagonist. It has been used to study the structure and function of proteins, as well as to study the effects of drugs on the body. DM-DPA is a versatile compound that has been used in a variety of laboratory experiments, including those involving molecular biology, biochemistry, and physiology.
Applications De Recherche Scientifique
Synthesis and Antibacterial Potential : A study by Deohate and Palaspagar (2020) described the synthesis of pyrimidine-linked heterocyclics using microwave irradiation. These compounds showed promising insecticidal and antibacterial potential, highlighting their relevance in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
Antitubercular Activities : Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues and evaluated them for antimicrobial and antitubercular activities. These compounds exhibited significant activity against mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Chandrashekaraiah et al., 2014).
Antioxidant Properties : A study by Gouda (2012) focused on the synthesis of pyrazolopyridine derivatives and their antioxidant evaluation. Some compounds in this study showed promising antioxidant activities, suggesting their potential in combating oxidative stress-related diseases (Gouda, 2012).
Antifungal Effect : Research by Jafar et al. (2017) explored the antifungal effects of certain pyrimidine derivatives. These compounds showed effectiveness against fungi like Aspergillus terreus and Aspergillus niger, indicating their potential use in antifungal therapies (Jafar et al., 2017).
In Vitro Antiproliferative Activity : Mallesha et al. (2012) synthesized a series of pyrido[1,2-a]pyrimidin-4-one derivatives and assessed their antiproliferative activity against various human cancer cell lines. Several compounds demonstrated significant activity, highlighting their potential as anticancer agents (Mallesha et al., 2012).
Propriétés
IUPAC Name |
N,N,2-trimethyl-6-piperidin-2-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.2ClH/c1-9-14-11(8-12(15-9)16(2)3)10-6-4-5-7-13-10;;/h8,10,13H,4-7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPXOXQLHZMLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2-trimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



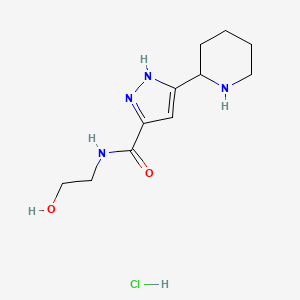
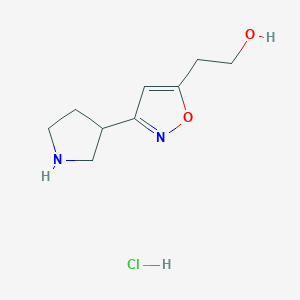
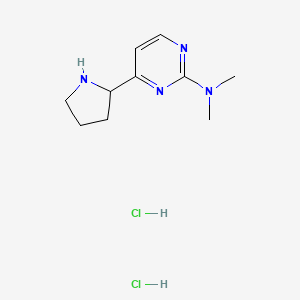
![4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402610.png)
![1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402611.png)
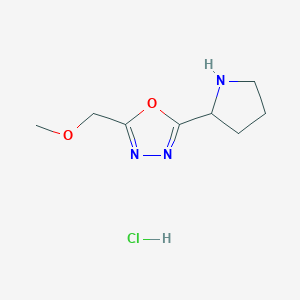
![[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride](/img/structure/B1402616.png)
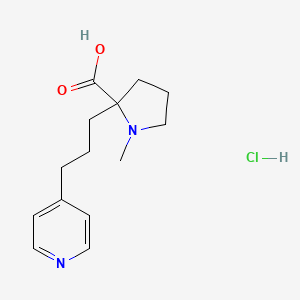
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride](/img/structure/B1402620.png)
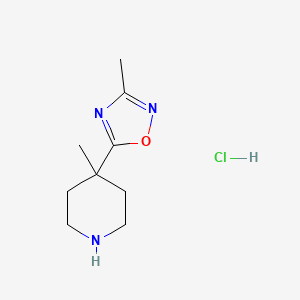
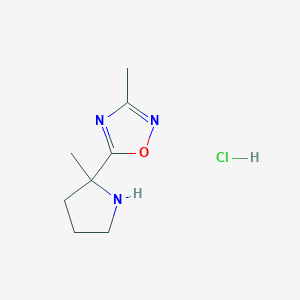
![2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride](/img/structure/B1402623.png)
![2-Chloro-7-methylimidazo[1,5-b]pyridazine](/img/structure/B1402626.png)
